3-Ethoxy-2-phenyl-4H-chromen-4-one
Description
3-Ethoxy-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative based on the 4H-chromen-4-one (chromone) scaffold. Its structure features a phenyl group at position 2 and an ethoxy substituent at position 3. Chromones are recognized for their biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Synthesis: The compound is synthesized via alkylation of 3-hydroxy-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (compound 4 in ) using ethyl halide in the presence of THF and NaOH. The reaction yields 31–40%, with purification by ethanol recrystallization .
Properties
Molecular Formula |
C17H14O3 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-ethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O3/c1-2-19-17-15(18)13-10-6-7-11-14(13)20-16(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
VNIFFNQWDXJTQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate chalcones. One common method is the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form the corresponding chalcone, which is then cyclized using an acid catalyst to yield the desired chromone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the chromone to its corresponding dihydrochromone.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones
Reduction: Dihydrochromones
Substitution: Various substituted chromones depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of fluorescent probes for metal ion detection.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of chromenones are highly dependent on substituent positions and electronic effects. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of 4H-Chromen-4-one Derivatives
Physicochemical Properties
Table 2: Physical Data and Spectral Characteristics
Key Findings :
- 3-Hydroxy derivatives exhibit strong antioxidant and anti-inflammatory activities due to hydrogen bonding and radical scavenging capabilities .
- Ethoxy and methoxy analogs may show reduced antioxidant activity but improved pharmacokinetic profiles due to increased lipophilicity .
- Sulfonyl and halogenated derivatives demonstrate enhanced antimicrobial properties, attributed to electron-withdrawing effects improving target interactions .
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